3-(Oxan-3-yl)propanenitrile
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Overview
Description
3-(Oxan-3-yl)propanenitrile is an organic compound with the molecular formula C8H13NO. It is also known by its IUPAC name, 3-tetrahydro-2H-pyran-4-ylpropanenitrile . This compound is characterized by the presence of a nitrile group (-CN) attached to a three-carbon chain, which is further connected to an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Oxan-3-yl)propanenitrile can be synthesized through various methods. One common approach involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions . This method replaces the halogen atom with a nitrile group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium or potassium cyanide in ethanol under reflux.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-(Oxan-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Oxan-3-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, contributing to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-(Oxan-4-yl)propanenitrile: Similar structure but with the nitrile group attached to the fourth carbon of the oxane ring.
3-(Tetrahydro-2H-pyran-4-yl)propanenitrile: Another structural isomer with similar properties
Uniqueness
3-(Oxan-3-yl)propanenitrile is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(oxan-3-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-4,6-7H2 |
InChI Key |
BNVCZLXLABCUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CCC#N |
Origin of Product |
United States |
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